H-Val-Gly-Ser-Glu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Val-Gly-Ser-Glu-OH is a tetrapeptide consisting of the amino acids valine, glycine, serine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Gly-Ser-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids, such as Fmoc (9-fluorenylmethyloxycarbonyl), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Val-Gly-Ser-Glu-OH: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl group of glutamic acid.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of glutamic acid can produce glutamate derivatives.
Scientific Research Applications
H-Val-Gly-Ser-Glu-OH: has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Serves as a substrate for enzyme studies and protein engineering.
Medicine: Investigated for its potential therapeutic properties, including its role in cell signaling and immune response.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Val-Gly-Ser-Glu-OH involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the context in which the peptide is used, such as its role in enzyme catalysis or cell signaling.
Comparison with Similar Compounds
H-Val-Gly-Ser-Glu-OH: can be compared with other similar peptides, such as:
H-Lys-Ala-Val-Gly-OH: A lysine-containing tetrapeptide with immunostimulatory activity.
H-His-Aib-Glu-Gly-OH: A peptide with different amino acid composition, affecting its biological activity and applications.
The uniqueness of This compound lies in its specific sequence and the resulting properties, making it suitable for particular research and industrial applications.
Properties
Molecular Formula |
C15H26N4O8 |
---|---|
Molecular Weight |
390.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27)/t8-,9-,12-/m0/s1 |
InChI Key |
KDZIGQIDPXKMBA-AUTRQRHGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.